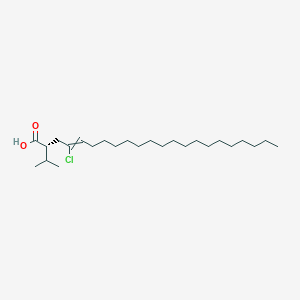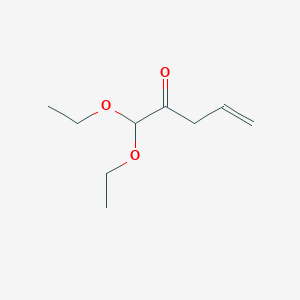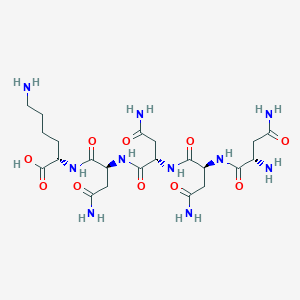
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine is a pentapeptide composed of four asparagine residues and one lysine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, ensuring consistent quality and reducing the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Deamidation: Conversion of asparagine residues to aspartic acid under physiological conditions.
Racemization: Conversion of L-amino acids to their D-forms, which can affect the peptide’s biological activity.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Deamidation: Occurs under physiological pH and temperature.
Racemization: Can be influenced by the presence of bases or high temperatures.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Deamidation: Results in the formation of aspartic acid residues.
Racemization: Leads to the formation of D-amino acid residues.
Wissenschaftliche Forschungsanwendungen
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine: A shorter peptide with similar properties.
L-Asparaginyl-L-asparaginyl-L-lysine: Another shorter peptide with fewer asparagine residues.
L-Asparaginyl-L-lysine: The simplest form with only one asparagine and one lysine residue.
Uniqueness
L-Asparaginyl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-lysine is unique due to its specific sequence and length, which confer distinct structural and functional properties. Its multiple asparagine residues make it particularly interesting for studying deamidation and racemization processes.
Eigenschaften
CAS-Nummer |
798540-40-6 |
|---|---|
Molekularformel |
C22H38N10O10 |
Molekulargewicht |
602.6 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H38N10O10/c23-4-2-1-3-10(22(41)42)29-19(38)12(7-16(27)35)31-21(40)13(8-17(28)36)32-20(39)11(6-15(26)34)30-18(37)9(24)5-14(25)33/h9-13H,1-8,23-24H2,(H2,25,33)(H2,26,34)(H2,27,35)(H2,28,36)(H,29,38)(H,30,37)(H,31,40)(H,32,39)(H,41,42)/t9-,10-,11-,12-,13-/m0/s1 |
InChI-Schlüssel |
BBVZOWXIJFOODF-VLJOUNFMSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)
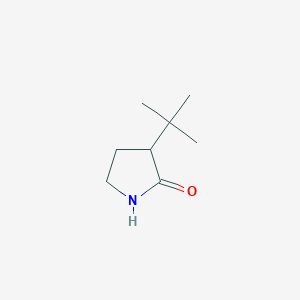

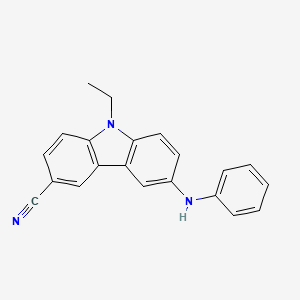
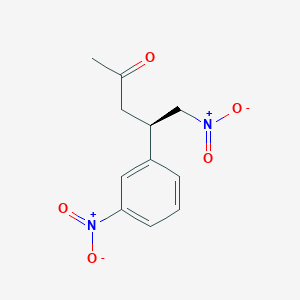

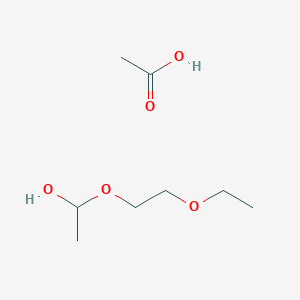
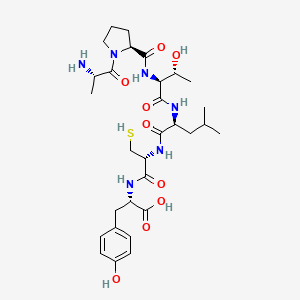
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)

![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
